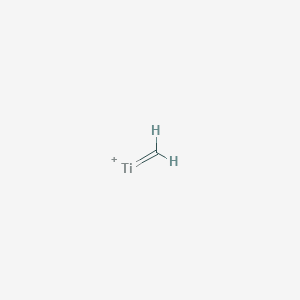
Methylidenetitanium(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylidenetitanium(1+) can be synthesized through various methods. One common approach involves the one-electron oxidation of a titanium methyl complex followed by deprotonation or hydrogen atom abstraction using an aryloxyl radical . Another method includes the radical coupling or oxidation of a titanium(III) dimethyl precursor, which then undergoes thermal extrusion of methane to form the methylidene compound .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Methylidenetitanium(1+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different titanium species.
Reduction: Reduction reactions can convert the methylidene group to other functional groups.
Substitution: The titanium-carbon bond can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with methylidenetitanium(1+) include aryloxyl radicals, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving methylidenetitanium(1+) depend on the specific reagents and conditions used. For example, oxidation reactions may yield different titanium oxides, while substitution reactions can produce a variety of organometallic compounds .
Wissenschaftliche Forschungsanwendungen
Methylidenetitanium(1+) has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic transformations due to its unique reactivity.
Material Science:
Biomedical Research:
Wirkmechanismus
The mechanism of action of methylidenetitanium(1+) involves its ability to form strong titanium-carbon bonds, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalysis, the compound may facilitate the formation or breaking of chemical bonds through its reactive titanium center .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methylidenetitanium(1+) include other titanium methylidene complexes and organotitanium compounds. Examples include:
- Titanium dimethyl complexes
- Titanium alkylidene complexes
Uniqueness
Methylidenetitanium(1+) is unique due to its specific titanium-carbon double bond, which imparts distinct reactivity and bonding properties. This makes it a valuable compound for studying fundamental aspects of organometallic chemistry and exploring new applications in various fields .
Eigenschaften
CAS-Nummer |
117939-09-0 |
|---|---|
Molekularformel |
CH2Ti+ |
Molekulargewicht |
61.894 g/mol |
IUPAC-Name |
methylidenetitanium(1+) |
InChI |
InChI=1S/CH2.Ti/h1H2;/q;+1 |
InChI-Schlüssel |
DOECDHJGCCQAIB-UHFFFAOYSA-N |
Kanonische SMILES |
C=[Ti+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


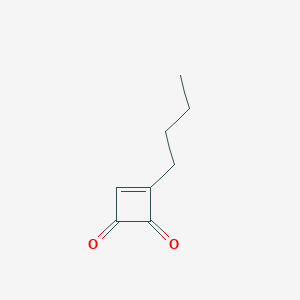
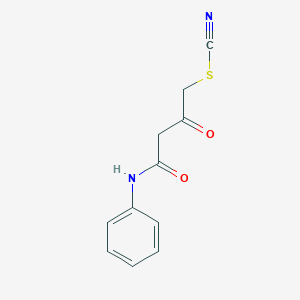
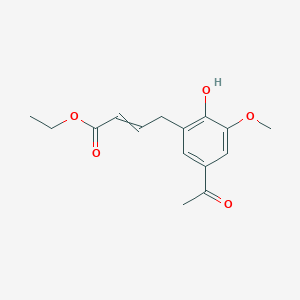
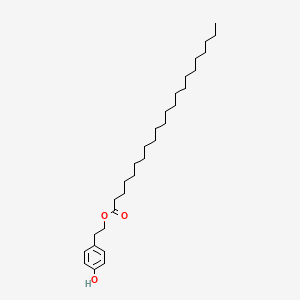

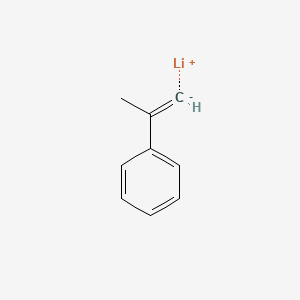
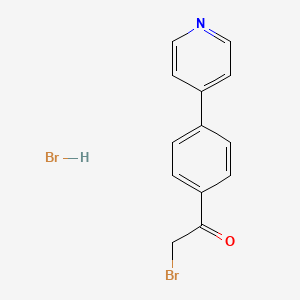
![[(2E)-3-(6-Chloropyridin-3-yl)-1-methyltriaz-2-en-1-yl]methanol](/img/structure/B14288341.png)
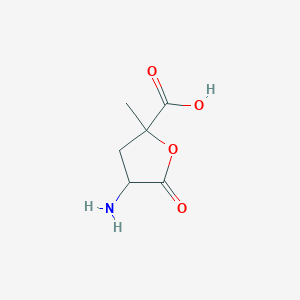
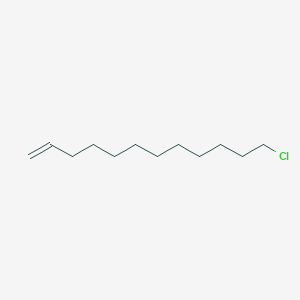
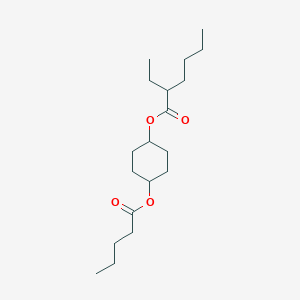
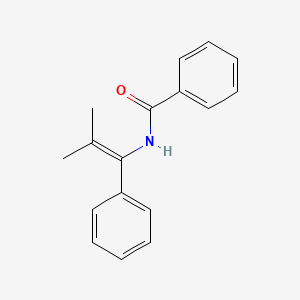
![4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile](/img/structure/B14288359.png)
![Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14288365.png)
